molecular formula C15H16N2O2S B12052988 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B12052988
M. Wt: 288.4 g/mol
InChI Key: MWUOOTBOZAPXJU-LFIBNONCSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyphenyl group and a thienyl group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide, particularly its ethoxy group, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O2S/c1-2-19-13-7-5-12(6-8-13)11-16-17-15(18)10-14-4-3-9-20-14/h3-9,11H,2,10H2,1H3,(H,17,18)/b16-11+

InChI Key

MWUOOTBOZAPXJU-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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